molecular formula C13H11ClN4O2 B1421274 Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate CAS No. 1150164-00-3

Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate

Cat. No. B1421274
M. Wt: 290.7 g/mol
InChI Key: OVIRUUMOFNGZIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole-bearing compounds, including “Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate”, are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .

Scientific Research Applications

Application 1: Synthesis of Complex Molecules

  • Summary of the Application: 5-amino-1H-pyrazole-4-carbonitrile derivatives are used in the synthesis of complex molecules . They are synthesized through a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .
  • Methods of Application: The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine is used to produce these derivatives . The yield of this reaction is between 86–96% .
  • Results or Outcomes: The resulting 5-amino-1H-pyrazole-4-carbonitrile derivatives are highly functionalized and have wide applications in pharmaceuticals .

Application 2: Antileishmanial and Antimalarial Activities

  • Summary of the Application: Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, are known for their potent antileishmanial and antimalarial activities .
  • Methods of Application: These compounds are synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Their antileishmanial and antimalarial activities are evaluated in vitro against Leishmania aethiopica clinical isolate and in vivo against Plasmodium berghei infected mice, respectively .
  • Results or Outcomes: Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Application 3: Antidepressant Molecules Synthesis

  • Summary of the Application: Pyrazole-bearing compounds are used in the synthesis of antidepressant molecules . This is a significant area of study in the discipline, with the development of novel dual- or multi-target antidepressants .
  • Methods of Application: The synthesis of these antidepressant molecules is done through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Results or Outcomes: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Application 4: Synthesis of Complex Molecules

  • Summary of the Application: 5-amino-1H-pyrazole-4-carbonitrile derivatives are used in the synthesis of complex molecules . They are synthesized through a one-pot, multicomponent protocol .
  • Methods of Application: The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine is used to produce these derivatives . The yield of this reaction is between 86–96% .
  • Results or Outcomes: The resulting 5-amino-1H-pyrazole-4-carbonitrile derivatives are highly functionalized .

Application 5: Antileishmanial and Antimalarial Activities

  • Summary of the Application: Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified .
  • Methods of Application: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
  • Results or Outcomes: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Application 6: Synthesis of Antidepressant Molecules

  • Summary of the Application: Pyrazole-bearing compounds are used in the synthesis of antidepressant molecules . This is a significant area of study in the discipline, with the development of novel dual- or multi-target antidepressants .
  • Methods of Application: The synthesis of these antidepressant molecules is done through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Results or Outcomes: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Safety And Hazards

The safety data sheet for a similar compound, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

ethyl 5-amino-1-(2-chlorophenyl)-4-cyanopyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c1-2-20-13(19)11-8(7-15)12(16)18(17-11)10-6-4-3-5-9(10)14/h3-6H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIRUUMOFNGZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674836
Record name Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate

CAS RN

1150164-00-3
Record name Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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